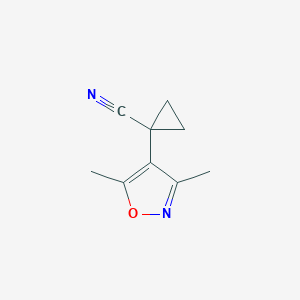

1-(3,5-Dimethylisoxazol-4-yl)cyclopropanecarbonitrile

Description

RK-20448 : est un composé connu pour son rôle d'inhibiteur ATP-compétitif de plusieurs kinases, notamment Lck, Src, KDR/VEGF2R et Tie-2. Il inhibe également BLK, Csk, Fyn et Lyn. RK-20448 est l'isomère cis de A-419259 .

Propriétés

Numéro CAS |

116446-25-4 |

|---|---|

Formule moléculaire |

C9H10N2O |

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |

Clé InChI |

KYAXDLVVACFPCT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)C2(CC2)C#N |

SMILES canonique |

CC1=C(C(=NO1)C)C2(CC2)C#N |

Synonymes |

Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de RK-20448 implique la préparation de la 7-[4-(4-méthylpipérazin-1-yl)cyclohexyl]-5-(4-phénoxyphényl)pyrrolo[2,3-d]pyrimidin-4-amine. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement dans la littérature disponible.

Méthodes de production industrielle : Les méthodes de production industrielle de RK-20448 ne sont pas explicitement détaillées dans les sources disponibles. il est généralement produit dans des laboratoires de recherche dans des conditions contrôlées pour garantir une pureté et une constance élevées.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

RK-20448 a une large gamme d'applications de recherche scientifique, notamment :

Chimie :

- Utilisé comme composé de référence dans les études d'inhibition des kinases.

- Employé dans la synthèse d'inhibiteurs de kinases apparentés.

Biologie :

- Étudié pour ses effets sur les voies de signalisation cellulaire.

- Étudié pour son potentiel à inhiber des kinases spécifiques impliquées dans divers processus biologiques.

Médecine :

- Exploré comme un agent thérapeutique potentiel pour les maladies impliquant une activité kinase anormale, comme le cancer.

- Utilisé dans des études précliniques pour comprendre sa pharmacocinétique et sa pharmacodynamie.

Industrie :

- Utilisé dans le développement de nouveaux inhibiteurs de kinases pour des applications pharmaceutiques.

- Employé dans la recherche et le développement de nouveaux agents thérapeutiques.

Mécanisme d'action

RK-20448 exerce ses effets en inhibant de manière compétitive la liaison de l'ATP à des kinases spécifiques, notamment Lck, Src, KDR/VEGF2R et Tie-2. Cette inhibition perturbe la phosphorylation des cibles en aval, modulant ainsi diverses voies de signalisation cellulaire. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activité kinase, conduisant à une prolifération, une survie et une différenciation cellulaires modifiées.

Applications De Recherche Scientifique

RK-20448 has a wide range of scientific research applications, including:

Chemistry:

- Used as a reference compound in kinase inhibition studies.

- Employed in the synthesis of related kinase inhibitors.

Biology:

- Investigated for its effects on cellular signaling pathways.

- Studied for its potential to inhibit specific kinases involved in various biological processes.

Medicine:

- Explored as a potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer.

- Used in preclinical studies to understand its pharmacokinetics and pharmacodynamics.

Industry:

- Utilized in the development of new kinase inhibitors for pharmaceutical applications.

- Employed in research and development for novel therapeutic agents .

Mécanisme D'action

RK-20448 exerts its effects by competitively inhibiting ATP binding to specific kinases, including Lck, Src, KDR/VEGF2R, and Tie-2. This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways. The molecular targets and pathways involved include the inhibition of kinase activity, leading to altered cell proliferation, survival, and differentiation .

Comparaison Avec Des Composés Similaires

RK-20448 est comparé à d'autres composés similaires, tels que :

A-419259 : L'isomère trans de RK-20448, également un inhibiteur ATP-compétitif de kinases similaires.

PP1 et PP2 : Autres dérivés pyrrolo-pyrimidines ayant une activité inhibitrice des kinases.

RK-24466 : Un autre composé apparenté avec des propriétés d'inhibition des kinases similaires.

Unicité : RK-20448 est unique en raison de sa configuration isomère cis spécifique, qui peut conférer des affinités de liaison distinctes et des profils inhibiteurs par rapport à son isomère trans et à d'autres composés apparentés .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.